N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 2-methoxy-5-nitroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of the corresponding amine from the Schiff base.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline involves its interaction with various molecular targets. The Schiff base can coordinate with metal ions, forming complexes that can interact with biological macromolecules such as DNA and proteins. These interactions can lead to changes in the biological activity of the target molecules, resulting in antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
Uniqueness
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline is unique due to the presence of the chlorothiophene ring, which imparts distinct electronic properties
Properties
Molecular Formula |
C12H9ClN2O3S |
---|---|
Molecular Weight |
296.73 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-(2-methoxy-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C12H9ClN2O3S/c1-18-11-4-2-8(15(16)17)6-10(11)14-7-9-3-5-12(13)19-9/h2-7H,1H3 |
InChI Key |
LWGFATBQGJCCAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.